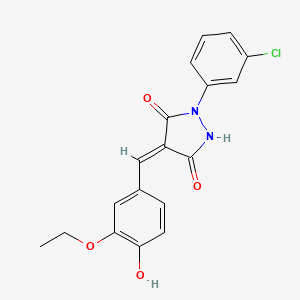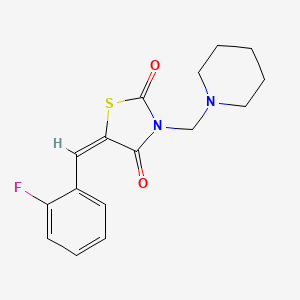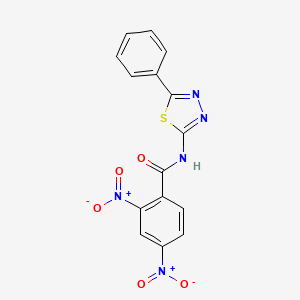
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3-chlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine derivatives. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include:
- Efficient mixing and temperature control
- Use of high-purity reagents
- Implementation of purification techniques such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives
Reduction: Formation of reduced pyrazolidine derivatives
Substitution: Halogenation, alkylation, or acylation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinones or carboxylic acids
- Reduction may produce alcohols or amines
- Substitution reactions may introduce various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying enzyme interactions or cellular pathways
Medicine: Potential therapeutic agent for treating diseases such as cancer or inflammation
Industry: Use in the development of new materials or chemical processes
Wirkmechanismus
The mechanism of action of (4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by:
- Inhibiting or activating enzymes
- Binding to receptors and altering signal transduction
- Interacting with nucleic acids or proteins
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4E)-1-(3-chlorophenyl)-4-(3-methoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione
- (4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)pyrazolidine-3,5-dione
Uniqueness
(4E)-1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and hydroxy groups on the benzylidene moiety can influence its solubility, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C18H15ClN2O4 |
|---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-25-16-9-11(6-7-15(16)22)8-14-17(23)20-21(18(14)24)13-5-3-4-12(19)10-13/h3-10,22H,2H2,1H3,(H,20,23)/b14-8+ |
InChI-Schlüssel |
VQEMYDVBZOWFAX-RIYZIHGNSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)
![5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B14950541.png)


![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B14950558.png)

![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)

![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)
![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
